molecular formula C8H10LiN3O3 B2441777 Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate CAS No. 2551114-65-7

Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate

Cat. No.: B2441777
CAS No.: 2551114-65-7
M. Wt: 203.13
InChI Key: IRTUMVUTOSIHBS-UHFFFAOYSA-M
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Description

Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate is a compound that combines lithium with a pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium and the pyrimidine ring structure contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate typically involves the reaction of 2-(dimethylamino)-5-methoxypyrimidine-4-carboxylic acid with a lithium-containing reagent. One common method is to use lithium hydroxide or lithium carbonate in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions. The reaction is usually carried out under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity. Advanced techniques such as crystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various cellular processes, including neurotransmitter release and signal transduction. The pyrimidine moiety may interact with enzymes and receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate: can be compared with other lithium-containing pyrimidine derivatives, such as lithium;2-(dimethylamino)-5-methylpyrimidine-4-carboxylate and lithium;2-(dimethylamino)-5-ethoxypyrimidine-4-carboxylate.

Uniqueness

The unique combination of lithium and the specific pyrimidine structure in this compound imparts distinct chemical and biological properties

Properties

IUPAC Name

lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.Li/c1-11(2)8-9-4-5(14-3)6(10-8)7(12)13;/h4H,1-3H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTUMVUTOSIHBS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN(C)C1=NC=C(C(=N1)C(=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10LiN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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